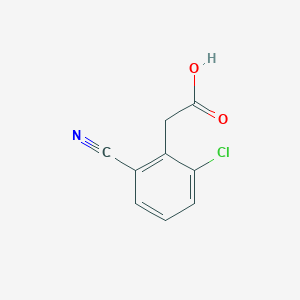
2-(2-Chloro-6-cyanophenyl)acetic acid
Übersicht
Beschreibung
2-(2-Chloro-6-cyanophenyl)acetic acid, also known as CCAPA, is a compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol1. It is widely studied due to its unique physical and chemical properties, and potential implications in various fields of research and industry1.
Synthesis Analysis
The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid is not explicitly mentioned in the search results. However, related compounds such as 2-Cyanophenol can be synthesized from o-hydroxybenzamide using dichloroethane and phosgene2.
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-6-cyanophenyl)acetic acid consists of a benzene ring substituted with a chlorine atom, a cyano group, and an acetic acid group1. The exact 3D structure is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 2-(2-Chloro-6-cyanophenyl)acetic acid are not mentioned in the search results. However, acetic acid derivatives are known to participate in a variety of chemical reactions, including nucleophilic acyl substitution reactions3.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chloro-6-cyanophenyl)acetic acid are not explicitly mentioned in the search results. However, it is known that acetic acid, a related compound, is a polar, protic solvent and forms miscible mixtures with water, hexane, chloroform, and several oils5.
Wissenschaftliche Forschungsanwendungen
Application in Synthesis of Antidepressant Molecules
- Summary of the Application : “2-(2-Chloro-6-cyanophenyl)acetic acid” is used in the synthesis of antidepressant molecules. The synthesis of these molecules is an important field in medicinal chemistry .
- Methods of Application or Experimental Procedures : The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in these reactions . The synthesis can result in key structural motifs found in various types of antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
- Results or Outcomes : The development of novel antidepressants is crucial as they have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50-60% of people with depression experience substantial improvement when using these medications .
Application in Synthesis of Heterocyclic Compounds
- Summary of the Application : “2-(2-Chloro-6-cyanophenyl)acetic acid” can be used to synthesize cyanoacetohydrazides, which are precursors in reactions leading to the construction of heterocycles .
- Methods of Application or Experimental Procedures : The synthesis of heterocycles often involves cyclocondensation and cyclization reactions. The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
- Results or Outcomes : The use of cyanoacetohydrazides in heterocyclic synthesis has been shown to be effective in creating a variety of polyfunctional heterocyclic compounds of biological interest .
Application in Synthesis of Indole Derivatives
- Summary of the Application : “2-(2-Chloro-6-cyanophenyl)acetic acid” can be used in the synthesis of indole derivatives, which have been found in many important synthetic drug molecules .
- Methods of Application or Experimental Procedures : The synthesis of indole derivatives often involves electrophilic substitution due to excessive π-electrons delocalization .
- Results or Outcomes : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Synthesis of Anti-depressant Molecules
- Summary of the Application : “2-(2-Chloro-6-cyanophenyl)acetic acid” can be used in the synthesis of anti-depressant molecules. The synthesis of these molecules is an important field in medicinal chemistry .
- Methods of Application or Experimental Procedures : The synthesis of anti-depressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in these reactions . The synthesis can result in key structural motifs found in various types of antidepressants, such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others .
- Results or Outcomes : The development of novel antidepressants is crucial as they have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50-60% of people with depression experience substantial improvement when using these medications .
Application in Synthesis of Indole Derivatives
- Summary of the Application : “2-(2-Chloro-6-cyanophenyl)acetic acid” can be used in the synthesis of indole derivatives, which have been found in many important synthetic drug molecules .
- Methods of Application or Experimental Procedures : The synthesis of indole derivatives often involves electrophilic substitution due to excessive π-electrons delocalization .
- Results or Outcomes : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Specific safety and hazard information for 2-(2-Chloro-6-cyanophenyl)acetic acid is not available in the search results. However, acetic acid, a related compound, is known to be a flammable liquid and vapor, and it can cause severe skin burns and eye damage6.
Zukünftige Richtungen
The future directions of research involving 2-(2-Chloro-6-cyanophenyl)acetic acid are not specified in the search results. However, given its unique physical and chemical properties, it has potential implications in various fields of research and industry1.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-cyanophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPHIYPSRLDDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-cyanophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



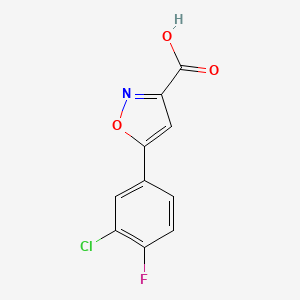
![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)
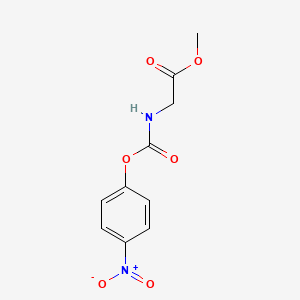
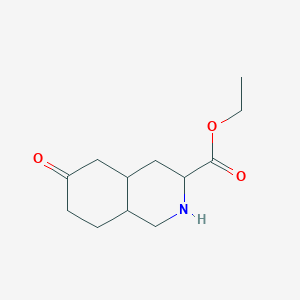

![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)
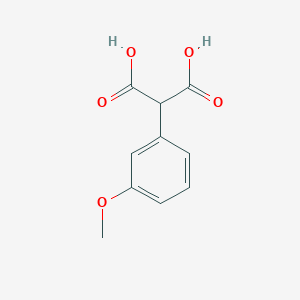
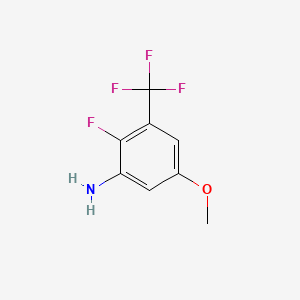
![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
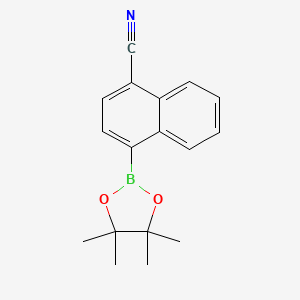
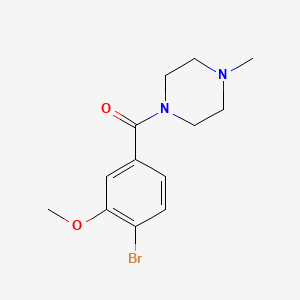
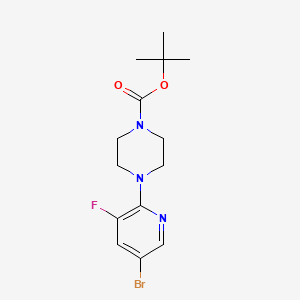
![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)